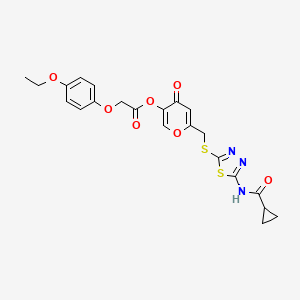

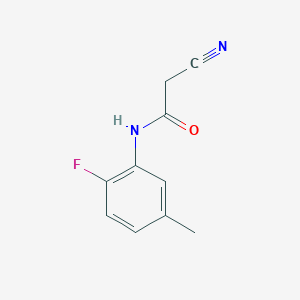

![molecular formula C17H17ClN4O2S B2381900 1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide CAS No. 2097914-59-3](/img/structure/B2381900.png)

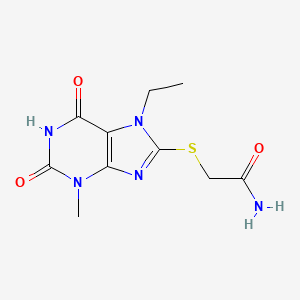

1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Li et al. (2010) focused on the synthesis of three pyridyl functionalized bis(pyrazol-1-yl)methanes, with variations in their methoxyphenyl and pyrazolyl groups. These compounds were reacted with different diorganotin dichlorides to yield symmetric adducts, which were characterized using elemental analysis and NMR spectroscopy. The crystal structures of two specific adducts were determined through X-ray crystallography, revealing that the functionalized bis(pyrazol-1-yl)methane acted as a monodentate ligand via the pyridyl nitrogen atom. Additionally, the cytotoxic activity of these complexes against Hela cells was evaluated, indicating potential biological applications (Li, Song, Dai, & Tang, 2010).

Kinetic Studies of Elimination Reactions

Kumar and Balachandran (2008) explored the kinetics of elimination reactions of methanesulfonic acid from various substituted 1,2-diphenylethylmethane sulfonates. Their findings indicated a shift from unimolecular to bimolecular processes depending on the presence of a strong base, highlighting a complex mechanism that transcends the nature of the leaving group and the substituents on the 1,2-diphenylethyl substrate (Kumar & Balachandran, 2008).

Methanesulfonate Derivatives and Their Biological Implications

Upadhyaya et al. (1997) synthesized methanesulfonate derivatives of 1-(chlorophenyl)-2-(imidazolyl)ethanones, leading to the formation of various dioxolanes and dioxanes. These compounds underwent further reactions to yield imidazo[3,2-d][1,4]oxazepinium methanesulfonates and imidazolium salts upon base-catalyzed ring opening and acid-catalyzed hydrolyses, respectively. The study provided extensive structural analysis through NMR spectroscopy and X-ray crystallography, contributing to the understanding of these compounds' chemical behavior and potential biological relevance (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

Proton Brake Mechanism in N-Pyridyl-Aniline Derivatives

Furukawa et al. (2020) investigated the addition of methane sulfonic acid to N-pyridyl-aniline derivatives, leading to selective protonation and a significant deceleration in the rotation rates around the bonds. This "proton brake" mechanism provides insights into the structural dynamics of these compounds, potentially informing their application in molecular machines or sensors (Furukawa, Shirai, Homma, Caytan, Vanthuyne, Farran, Roussel, & Kitagawa, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is NAMPT (Nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme that plays a crucial role in the biosynthesis of NAD+, a coenzyme involved in redox reactions and cellular metabolism.

Mode of Action

The compound acts as a potent activator of NAMPT . By binding to NAMPT, it enhances the enzyme’s activity, leading to increased production of NAD+. This can have significant effects on cellular metabolism and energy production.

properties

IUPAC Name |

1-(2-chlorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-22-17(8-9-20-22)16-7-6-13(10-19-16)11-21-25(23,24)12-14-4-2-3-5-15(14)18/h2-10,21H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIIUVXACKUWLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

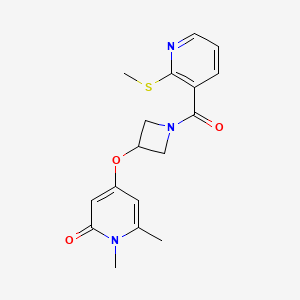

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

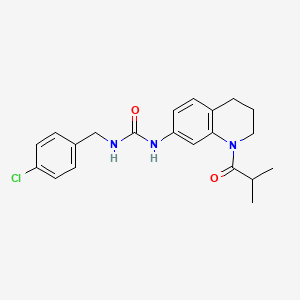

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)

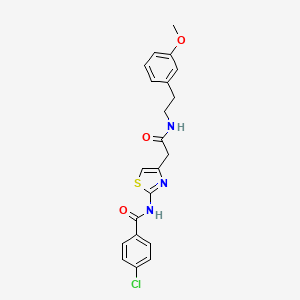

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)

![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)